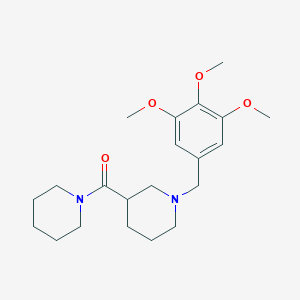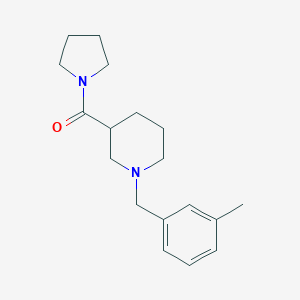
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine (CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is known to be upregulated in many cancer cells. We will also list future directions for research on this promising drug.
Mécanisme D'action
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine selectively inhibits RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. This ultimately leads to cell death in cancer cells that are dependent on high levels of Pol I transcription.
Biochemical and Physiological Effects:
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to inhibit the growth of tumors in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it selectively targets cancer cells while sparing normal cells. This reduces the risk of toxicity to normal tissues. However, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to induce DNA damage in normal cells, which could limit its therapeutic potential. Another limitation of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it has poor solubility, which could limit its effectiveness in vivo.
Orientations Futures
Future research on 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, future research could focus on identifying biomarkers that could predict response to 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine. Finally, future research could explore the potential of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine in combination with other drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 1-cyclohexylpiperazine with ethyl 4-chlorobutyrate to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethyl-4-chlorobutane. This intermediate is then reacted with a lithium aluminum hydride reduction to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethylbutane-1,4-diol. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine.
Applications De Recherche Scientifique
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lymphoma, and leukemia. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to enhance their efficacy.
Propriétés
Nom du produit |
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine |
|---|---|
Formule moléculaire |
C17H33N3 |
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
1-(1-cyclohexylpiperidin-4-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-2-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-3-5-7-16/h16-17H,2-15H2,1H3 |
Clé InChI |
RHVKNIAGKDAQOK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
SMILES canonique |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)




![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)